molecular formula C10H8Cl2N4O B8707206 Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime CAS No. 69711-71-3

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime

Cat. No.: B8707206
CAS No.: 69711-71-3
M. Wt: 271.10 g/mol
InChI Key: CNCXXOKGVGYHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is a compound that features a 1,2,4-triazole ring and a dichlorophenyl group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the dichlorophenyl group further enhances its biological activity, making it a compound of interest in various scientific research fields.

Properties

CAS No.

69711-71-3

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-8(9(12)3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2

InChI Key

CNCXXOKGVGYHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, oxime is unique due to its combination of a dichlorophenyl group and a triazole ring, which imparts a broad spectrum of biological activities. Its oxime functionality also provides additional sites for chemical modification, making it a versatile compound for various applications .

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